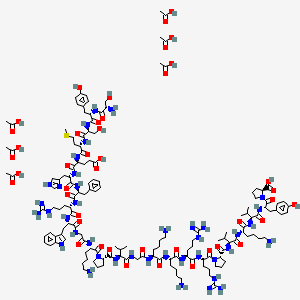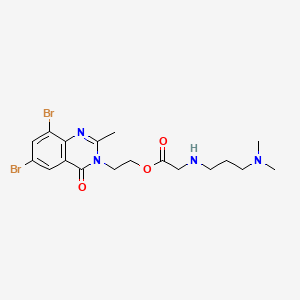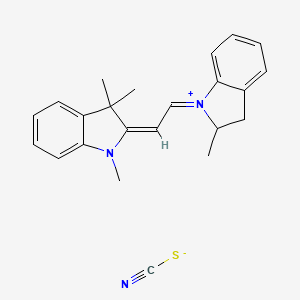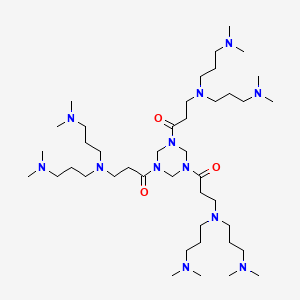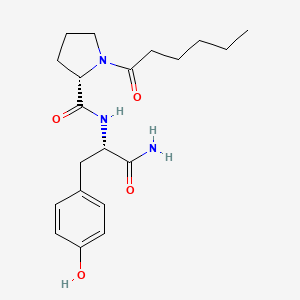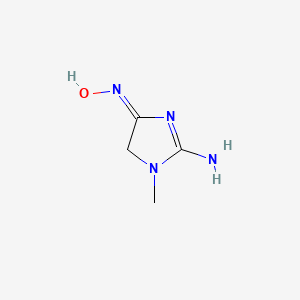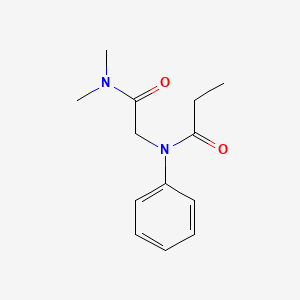
4-Thiatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiatridecane is an organic compound with the molecular formula C₁₂H₂₆S . It is a sulfide derivative, specifically a thioether, where a sulfur atom is bonded to two alkyl groups. The compound is also known by its systematic name, nonyl propyl sulfide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiatridecane typically involves the reaction of 1-bromopropane with nonyl mercaptan in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in nonyl mercaptan attacks the carbon atom in 1-bromopropane, displacing the bromine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve similar nucleophilic substitution reactions, scaled up to industrial quantities. The reaction conditions would be optimized for yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiatridecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Reagents like and are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers.
Applications De Recherche Scientifique
4-Thiatridecane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of thioethers in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Thiatridecane involves its ability to interact with various molecular targets through its sulfur atom. The sulfur atom can form bonds with metals and other electrophilic species, making it a versatile compound in catalysis and coordination chemistry. The pathways involved often include the formation of intermediate complexes, which can then undergo further reactions to yield the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiatridecane: C₁₂H₂₆S
Dodecyl sulfide: C₁₂H₂₆S
Tetradecyl sulfide: C₁₄H₃₀S
Uniqueness
This compound is unique due to its specific chain length and the position of the sulfur atom within the molecule. This gives it distinct physical and chemical properties compared to other thioethers. For example, its boiling point, solubility, and reactivity can differ significantly from those of dodecyl sulfide and tetradecyl sulfide .
Propriétés
Numéro CAS |
62103-66-6 |
|---|---|
Formule moléculaire |
C12H26S |
Poids moléculaire |
202.40 g/mol |
Nom IUPAC |
1-propylsulfanylnonane |
InChI |
InChI=1S/C12H26S/c1-3-5-6-7-8-9-10-12-13-11-4-2/h3-12H2,1-2H3 |
Clé InChI |
AQAOPNMAEGBYHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCSCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


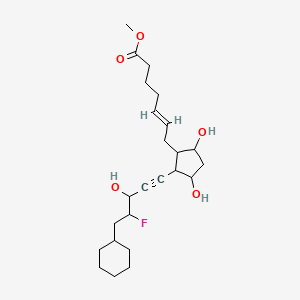
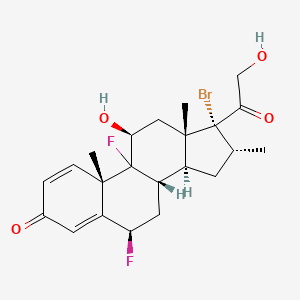


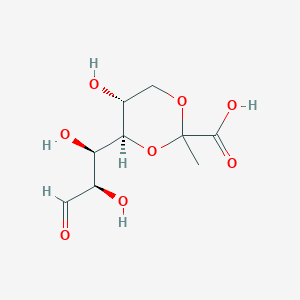
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
